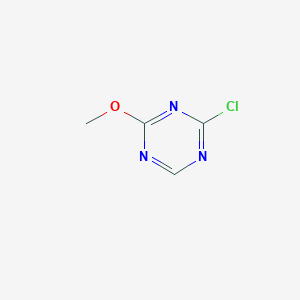
1-Brom-4-ethoxynaphthalin
Übersicht
Beschreibung
1-Bromo-4-ethoxynaphthalene is an organic compound with the molecular formula C₁₂H₁₁BrO. It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethoxy group at the fourth position.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-ethoxynaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Wirkmechanismus
Target of Action
1-Bromo-4-ethoxynaphthalene is a chemical compound with the molecular formula C12H11BrO It’s often used in organic synthesis, particularly in suzuki-miyaura coupling reactions .
Mode of Action
The mode of action of 1-Bromo-4-ethoxynaphthalene is primarily through its role as a reagent in Suzuki-Miyaura coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom in 1-Bromo-4-ethoxynaphthalene is replaced by the organoboron compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction is a key biochemical pathway involving 1-Bromo-4-ethoxynaphthalene . This reaction is a type of cross-coupling reaction, allowing for the formation of complex organic compounds from simpler precursors . The products of these reactions are often biologically active compounds, making this pathway important in pharmaceutical research .
Pharmacokinetics
As a reagent in organic synthesis, its pharmacokinetic properties may vary depending on the specific reaction conditions and the other compounds present .
Result of Action
The primary result of the action of 1-Bromo-4-ethoxynaphthalene is the formation of new organic compounds via Suzuki-Miyaura coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Action Environment
The efficacy and stability of 1-Bromo-4-ethoxynaphthalene can be influenced by various environmental factors. These include the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the choice of catalyst can significantly impact the efficiency of the Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
1-Bromo-4-ethoxynaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-ethoxynaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Another method involves the Williamson Ether Synthesis, where 1-bromo-4-hydroxynaphthalene is reacted with an ethylating agent like ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This method is advantageous due to its simplicity and high yield .
Analyse Chemischer Reaktionen
1-Bromo-4-ethoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to 1-ethoxynaphthalene using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Vergleich Mit ähnlichen Verbindungen
1-Bromo-4-ethoxynaphthalene can be compared with other similar compounds such as 1-bromo-4-methoxynaphthalene and 1-bromo-4-butoxynaphthalene. These compounds share similar structural features but differ in the length and nature of the alkoxy group. The ethoxy group in 1-Bromo-4-ethoxynaphthalene provides a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis .
Conclusion
1-Bromo-4-ethoxynaphthalene is a valuable compound in organic chemistry with diverse applications in synthesis, materials science, and biological research. Its unique chemical properties and reactivity make it an important tool for scientists and researchers in various fields.
Eigenschaften
IUPAC Name |
1-bromo-4-ethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCMJOJYAZRKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610209 | |
| Record name | 1-Bromo-4-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20900-22-5 | |
| Record name | 1-Bromo-4-ethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1612689.png)

![2-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1612693.png)











